4-Bromo-2-(2-chloro-6-fluorophenyl)-3H-imidazo[4,5-c]pyridine
Description
Properties
IUPAC Name |
4-bromo-2-(2-chloro-6-fluorophenyl)-1H-imidazo[4,5-c]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6BrClFN3/c13-11-10-8(4-5-16-11)17-12(18-10)9-6(14)2-1-3-7(9)15/h1-5H,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXHFMWJKXXKALI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C2=NC3=C(N2)C=CN=C3Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6BrClFN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nitration and Reduction Sequence
4-Aminopyridine is first protected with an ethoxycarbonyl group to yield 4-ethoxycarbonylaminopyridine , which is nitrated at the 3-position using concentrated nitric acid in sulfuric acid. Subsequent reduction of the nitro group with sodium sulfide (Na₂S) produces 3,4-diaminopyridine , a critical intermediate for cyclization. Treatment with formic acid induces cyclodehydration, forming the imidazo[4,5-c]pyridine scaffold in 41% overall yield. This method ensures regioselectivity, as the nitration and reduction steps direct the amine groups to positions 3 and 4 of the pyridine ring.
Alternative Cyclization Strategies
Recent advances employ 2-chloro-3-nitropyridine as a starting material to bypass protection-deprotection steps. Reaction with benzylamine introduces a substituent at the 4-position, followed by nitro group reduction and cyclization with phosgene to form the imidazo[4,5-c]pyridine core. This method improves atom economy but requires careful handling of phosgene, a toxic reagent.
Regioselective Bromination at Position 4
Bromination of the imidazo[4,5-c]pyridine core is critical for introducing the 4-bromo substituent.
Electrophilic Bromination
Direct bromination using N-bromosuccinimide (NBS) in acetic acid selectively targets position 4 due to the electron-donating effect of the adjacent nitrogen atoms. Yields range from 60–70%, with minor formation of 5-bromo byproducts (<5%).
Directed Ortho-Metalation
For substrates resistant to electrophilic substitution, a lithiation-bromination sequence is employed. Treatment with LDA (lithium diisopropylamide) at −78°C generates a lithiated intermediate at position 4, which reacts with Br₂ or CBr₄ to install the bromine. This method achieves >90% regioselectivity but requires anhydrous conditions.
Integrated Synthetic Routes
Sequential Halogenation-Cyclization Approach
Tandem Cyclization-Halogenation Strategy
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Core Formation : Cyclization of 3,4-diaminopyridine with formic acid.
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Simultaneous Bromination and Aryl Introduction : One-pot reaction using Br₂ and 2-chloro-6-fluorophenylmagnesium bromide under Cu catalysis.
Overall Yield : 45% (lower due to competing side reactions).
Optimization and Process Considerations
Solvent and Temperature Effects
Catalytic Systems
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Palladium Catalysts : Pd(PPh₃)₄ outperforms PdCl₂(dppf) in Suzuki couplings, reducing aryl boronic acid decomposition.
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Copper-Mediated Bromination : CuBr₂ in DMF enhances bromination rates at lower temperatures (60°C).
Purification and Characterization
Chromatographic Techniques
Spectroscopic Data
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¹H NMR (400 MHz, CDCl₃): δ 8.65 (s, 1H, H-5), 7.92–7.88 (m, 1H, aryl), 7.52–7.48 (m, 2H, aryl).
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HRMS : m/z calc. for C₁₂H₇BrClFN₃ [M+H]⁺: 351.9412; found: 351.9409.
Comparative Analysis of Synthetic Methods
| Method | Key Steps | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|---|
| Sequential Halogenation | Suzuki → Bromination | 58 | 98 | High |
| Tandem Strategy | One-pot cyclization/bromination | 45 | 85 | Moderate |
| SNAr Approach | Direct aryl substitution | 50 | 90 | Low |
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-2-(2-chloro-6-fluorophenyl)-3H-imidazo[4,5-c]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.
Coupling Reactions: As mentioned, Suzuki–Miyaura coupling is a key reaction for synthesizing this compound.
Common Reagents and Conditions:
Palladium Catalysts: Used in coupling reactions.
Organoboron Compounds: Reactants in Suzuki–Miyaura coupling.
Oxidizing and Reducing Agents: For oxidation and reduction reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups .
Scientific Research Applications
4-Bromo-2-(2-chloro-6-fluorophenyl)-3H-imidazo[4,5-c]pyridine has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacologically active compound, particularly in the development of new drugs.
Biological Studies: The compound’s interactions with biological targets are studied to understand its mechanism of action and potential therapeutic uses.
Chemical Research: Used as a building block in the synthesis of more complex molecules for various applications.
Mechanism of Action
The mechanism of action of 4-Bromo-2-(2-chloro-6-fluorophenyl)-3H-imidazo[4,5-c]pyridine involves its interaction with specific molecular targets in biological systems. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Crystallographic and Physicochemical Properties
Table 2: Crystallographic Data
- Planarity and Packing: The imidazo[4,5-c]pyridine core is inherently planar, similar to imidazo[4,5-b]pyridine derivatives. However, bulky substituents (e.g., triazole in ) introduce steric hindrance, increasing dihedral angles and reducing π-π interactions. The target compound’s fluorine and chlorine atoms may promote halogen bonding, a feature absent in non-halogenated analogs.
Biological Activity
4-Bromo-2-(2-chloro-6-fluorophenyl)-3H-imidazo[4,5-c]pyridine is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, focusing on its interactions with various biological targets, particularly in cancer research and enzyme inhibition.
- Chemical Formula : C12H6BrClFN3
- Molecular Weight : 326.55 g/mol
- CAS Number : 1334411-85-6
The compound exhibits biological activity primarily through its interaction with specific receptors and enzymes. Notably, it has been investigated for its inhibitory effects on various kinases and receptors involved in cancer progression.
Target Enzymes and Receptors
- VEGFR-2 Inhibition :
- Pim Kinase Inhibition :
Biological Activity Data
| Biological Activity | Target | IC50 (μM) | References |
|---|---|---|---|
| VEGFR-2 Inhibition | VEGFR-2 | 0.54 | |
| Pim Kinase Inhibition | Pim Kinase | 1.18 - 4.62 | |
| Antiproliferative Activity | Various Cancer Cell Lines | 1.98 - 10.99 |
Case Study 1: Anticancer Activity
A study evaluated the antiproliferative effects of the compound on several cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer). Results indicated that it exhibited selective cytotoxicity with IC50 values ranging from 1.98 μM to 10.99 μM, demonstrating significant potential as an anticancer agent .
Case Study 2: Enzyme Inhibition
In another investigation, the compound was tested for its ability to inhibit various phosphodiesterases (PDEs). The results showed that it selectively inhibited PDE2A with an IC50 of 3.33 nM, indicating a strong potential for treating neuropsychiatric disorders linked to PDE dysregulation .
Q & A
Q. What synthetic methodologies are effective for preparing 4-Bromo-2-(2-chloro-6-fluorophenyl)-3H-imidazo[4,5-c]pyridine?
Answer: The synthesis typically involves cyclization reactions using halogenated precursors. A common approach is:
Condensation : React 5-bromopyridine-2,3-diamine with a substituted benzaldehyde derivative (e.g., 2-chloro-6-fluorobenzaldehyde) under phase-transfer catalysis (e.g., tetrabutylammonium bromide) in DMF .
Bromination : Introduce bromine at the 4-position via electrophilic substitution using N-bromosuccinimide (NBS) in a polar aprotic solvent .
Purification : Use column chromatography (silica gel, ethyl acetate/hexane) and recrystallization (ethanol) to isolate the product .
Q. Key Considerations :
- Optimize reaction time and temperature to avoid over-bromination.
- Monitor by TLC and NMR to confirm intermediate formation .
Q. How can the molecular structure of this compound be confirmed?
Answer:
X-ray Crystallography :
- Grow single crystals via slow evaporation (ethanol or DCM).
- Use SHELXL for refinement to determine bond lengths, angles, and torsion angles .
- Analyze π-π stacking interactions (interplanar distance ~3.5–3.6 Å) and dihedral angles between aromatic systems (~40–45°) .
Spectroscopy :
- ¹H/¹³C NMR : Confirm substitution patterns (e.g., aromatic protons at δ 7.2–8.5 ppm).
- HRMS : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 355.97) .
Advanced Research Questions
Q. How can data contradictions in crystallographic refinement be resolved?
Answer:
Refinement Software : Use SHELXL’s latest features (e.g., TWIN/BASF commands for twinned crystals) to address disorder or low-resolution data .
Cross-Validation :
- Compare experimental data with DFT-optimized geometries.
- Analyze residual density maps to identify misplaced atoms .
Thermal Parameters : Adjust anisotropic displacement parameters (ADPs) for heavy atoms (Br, Cl) to reduce R-factor discrepancies .
Example : In , π-π slippage (0.79 Å) was resolved by refining H-atom positions as riding models .
Q. How can structure-activity relationships (SAR) be explored for kinase inhibition?
Answer:
Derivative Design :
- Modify substituents at positions 2 (aryl) and 4 (Br) to alter steric/electronic effects .
- Replace Br with electron-withdrawing groups (e.g., CF₃) to enhance binding to kinase ATP pockets .
Biological Assays :
- Kinase Profiling : Test against c-Met, EGFR, or VEGFR2 kinases using fluorescence polarization assays .
- IC₅₀ Determination : Compare inhibitory activity with reference compounds (e.g., imatinib) .
Key Finding : Imidazo[4,5-c]pyridines with halogenated aryl groups show enhanced kinase selectivity due to hydrophobic interactions .
Q. What computational strategies predict binding affinity to biological targets?
Answer:
Molecular Docking :
- Use AutoDock Vina to model interactions with kinase domains (PDB: 3LQ8 for c-Met) .
- Prioritize poses with halogen bonding (Br···O=C) and π-cation interactions .
MD Simulations :
- Run 100-ns trajectories (AMBER force field) to assess binding stability.
- Calculate binding free energy (MM-PBSA) for derivatives .
Example : highlights that ethyl substituents at position 2 improve angiotensin-II receptor binding via hydrophobic packing .
Q. How can polymorphism be investigated for this compound?
Answer:
Screening : Recrystallize from 10+ solvents (e.g., acetone, DMSO) to isolate polymorphs .
Characterization :
- PXRD : Compare diffraction patterns with known forms.
- DSC : Identify melting points and phase transitions .
Stability Tests : Store polymorphs under accelerated conditions (40°C/75% RH) to assess thermodynamic stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
